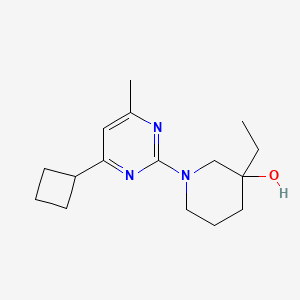
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of piperidine alkaloids and is known for its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the brain and other tissues. The compound has been shown to bind to the mu-opioid receptor, which is involved in pain management, and the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve cognitive function, and alleviate symptoms of anxiety and depression. The compound has also been found to have antioxidant and neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant activity at low concentrations, which makes it useful for studying the pharmacological effects of the compound. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol. One area of interest is the development of new synthetic methods for the compound that improve the yield and purity. Another area of research is the identification of new pharmacological targets for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol is a complex process that involves several steps. The first step involves the preparation of 4-cyclobutyl-6-methylpyrimidin-2-amine, which is then reacted with 3-ethylpiperidin-3-ol in the presence of a catalyst to form the desired compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an analgesic and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)8-5-9-19(11-16)15-17-12(2)10-14(18-15)13-6-4-7-13/h10,13,20H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOWSXGRBOJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C2=NC(=CC(=N2)C3CCC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5349118.png)
![8-methoxy-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5349126.png)
![(3S*,5R*)-1-(2-pyridinylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349130.png)
![N-(7-methoxy-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5349142.png)
![4-{[4-hydroxy-5-oxo-2-(4-pyridinyl)-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5349144.png)
![4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B5349147.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349153.png)
![4-(cyclopropylmethyl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5349161.png)

![N-cyclohexyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5349174.png)
![isopropyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5349176.png)
![3-[(4-ethylpiperazin-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5349184.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)
![1-benzyl-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B5349206.png)